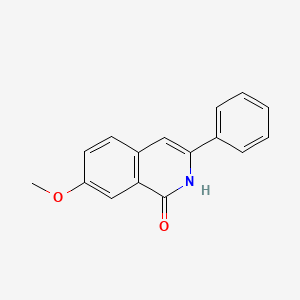

7-Methoxy-3-phenylisoquinolin-1(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62265-91-2 |

|---|---|

Molekularformel |

C16H13NO2 |

Molekulargewicht |

251.28 g/mol |

IUPAC-Name |

7-methoxy-3-phenyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H13NO2/c1-19-13-8-7-12-9-15(11-5-3-2-4-6-11)17-16(18)14(12)10-13/h2-10H,1H3,(H,17,18) |

InChI-Schlüssel |

QXPFHKSOCALRAO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C=C(NC2=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Methoxy 3 Phenylisoquinolin 1 2h One and Its Analogues

Overview of Established Isoquinolinone Core Construction Strategies

The construction of the isoquinolinone nucleus has been achieved through various established synthetic strategies. These methods can be broadly categorized into classic cyclization reactions that form the heterocyclic ring and general annulation approaches that build the ring onto an existing aromatic precursor. nih.govnih.gov

Several classical name reactions provide the foundation for isoquinoline (B145761) and isoquinolinone synthesis. These methods typically involve the cyclization of a β-phenylethylamine derivative. quimicaorganica.orgwikipedia.org

Bischler–Napieralski Reaction: This reaction involves the acid-catalyzed cyclodehydration of an acylated β-phenylethylamine to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgpharmaguideline.com This intermediate can then be oxidized to the corresponding isoquinoline. quimicaorganica.org The use of a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, is common. wikipedia.org

Pictet-Gams Synthesis: A variation of the Bischler–Napieralski reaction, the Pictet-Gams synthesis uses a β-hydroxy-β-phenylethylamine derivative. The presence of the hydroxyl group allows for dehydration to occur concurrently with cyclization under the same acidic conditions, directly yielding the isoquinoline without a separate oxidation step. wikipedia.org

Pictet–Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com This saturated heterocyclic core can be subsequently oxidized to the isoquinoline or isoquinolinone. The reaction proceeds under mild conditions, especially when the phenyl ring contains electron-donating substituents. pharmaguideline.com

Pomeranz–Fritsch Reaction: This synthesis produces isoquinoline by reacting a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.orgmdpi.com A modification of this reaction can also be used to produce the isoquinoline core. wikipedia.org

These classical methods, while foundational, often require harsh conditions and may have limitations regarding substrate scope and functional group compatibility. nih.gov

Annulation reactions, which involve the formation of a ring onto an existing molecule, are powerful strategies for constructing the isoquinolinone core with high atom economy. mdpi.comdntb.gov.ua These approaches often start with mono-functionalized aromatic compounds, offering a more efficient alternative to methods requiring ortho-difunctionalized benzenes. mdpi.com Transition-metal-mediated annulation reactions have become particularly prominent. nih.govharvard.edu

One general strategy involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles, which provides a direct route to 3-substituted isoquinolines. nih.govharvard.edu Another approach is the [4+2] cyclocondensation of benzamide (B126) derivatives with alkynes or other two-carbon synthons. mdpi.com These methods have seen significant progress, enabling efficient access to a wide variety of isoquinolinone structures. mdpi.com

Modern Transition Metal-Catalyzed Syntheses of Substituted Isoquinolinones

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct complex heterocyclic systems like isoquinolinones. researchgate.netresearchgate.net Catalysts based on palladium, rhodium, ruthenium, and copper have been employed to facilitate reactions such as C-H activation, cross-coupling, and cyclization, often leading to higher yields, regioselectivity, and functional group tolerance compared to classical methods. nih.govmdpi.com

Palladium catalysts are exceptionally versatile and widely used in the synthesis of isoquinolines and isoquinolinones. researchgate.netnih.gov Palladium-catalyzed reactions enable the formation of key carbon-carbon and carbon-nitrogen bonds required for the construction of the heterocyclic core. rsc.org These methods include direct C-H functionalization/annulation and various cross-coupling reactions. xjtlu.edu.cnmdpi.comacs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. yonedalabs.com This reaction has been adapted for the synthesis of isoquinolinones. One such strategy involves a two-step process starting with the Suzuki cross-coupling of 2-halobenzonitriles with commercially available vinyl boronates. nih.govresearchgate.net The resulting intermediate undergoes a subsequent platinum-catalyzed nitrile hydrolysis and cyclization to afford 3,4-unsubstituted isoquinolin-1(2H)-ones. nih.govresearchgate.net

The high reactivity of the aryl-iodo bond allows for successive substitution of halogen atoms in dihaloquinolines, enabling the one-pot synthesis of polysubstituted derivatives via sequential Suzuki couplings. nih.gov This highlights the utility of the Suzuki-Miyaura reaction in building molecular complexity on the isoquinoline scaffold.

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 2-Halobenzonitriles and Vinyl Boronates | Pd Catalyst (coupling), Pt Catalyst (cyclization) | 3,4-Unsubstituted Isoquinolin-1(2H)-ones | nih.gov, researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinolines and Arylboronic Acids | PdCl2(PPh3)2 | 2,3,4-Triarylquinolines | nih.gov |

Beyond Suzuki coupling, various other palladium-catalyzed annulation reactions have been developed for isoquinolinone synthesis. A prominent strategy is the C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters. xjtlu.edu.cnmdpi.comresearchgate.net This approach affords 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity under relatively mild conditions. mdpi.com

Another method involves the palladium-catalyzed intramolecular cyclization of ortho-ethynylbenzamides or ortho-iodo-N-allenylbenzamides. mdpi.com Additionally, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297), catalyzed by palladium under microwave irradiation, provide access to various substituted isoquinolines. organic-chemistry.org These diverse palladium-catalyzed methods underscore their importance in the modern synthesis of the isoquinolinone core. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-methoxybenzamide, 2,3-allenoic acid esters | Pd(CH3CN)2Cl2, Ag2CO3, DIPEA | 3,4-Dihydroisoquinolin-1(2H)-ones | C-H Activation/Annulation | researchgate.net, mdpi.com |

| ortho-Ethynylbenzamides | Pd Catalyst | Isoquinolinones | Intramolecular Cyclization | mdpi.com |

| ortho-Bromoarylaldehydes, Terminal Alkynes, NH4OAc | Pd Catalyst, Microwave | Substituted Isoquinolines | Coupling-Imination-Annulation | organic-chemistry.org |

| Oxazolidines | Pd Catalyst | N-alkenylisoquinolinones | Cyclization/C4–O bond cleavage | rsc.org |

Rhodium-Catalyzed Annulation Pathways

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinolones, primarily through C-H activation and annulation strategies. These methods offer high efficiency and atom economy.

A prominent strategy for the synthesis of isoquinolones involves the Rh(III)-catalyzed [4+2] annulation of benzamides with various coupling partners. mdpi.com This approach utilizes a directing group on the benzamide to facilitate ortho C-H activation, followed by insertion of an alkyne or other two-carbon unit and subsequent cyclization.

The general mechanism commences with the C-H metalation of the benzamide substrate, directed by a suitable group (e.g., N-pivaloyloxy, N-hydroxy), to form a five-membered rhodacycle intermediate. nih.gov This intermediate then coordinates with the alkyne, which inserts into the Rh-C bond to form a seven-membered rhodacycle. nih.gov Reductive elimination and protodemetalation then yield the desired isoquinolone product and regenerate the active Rh(III) catalyst. nih.gov

For the specific synthesis of 7-Methoxy-3-phenylisoquinolin-1(2H)-one, a plausible route would involve the reaction of 4-methoxy-N-(pivaloyloxy)benzamide with phenylacetylene (B144264) in the presence of a Rh(III) catalyst, such as [Cp*RhCl2]2, and a suitable additive. The reaction proceeds with high regioselectivity, affording the desired product in good to excellent yields. organic-chemistry.org A variety of functional groups are generally well-tolerated in these reactions, making it a versatile method for the synthesis of diverse isoquinolone analogues. nih.govorganic-chemistry.org

Table 1: Rh(III)-Catalyzed Synthesis of Isoquinolone Derivatives

| Entry | Benzamide Reactant | Alkyne Reactant | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-(pivaloyloxy)benzamide | Phenylacetylene | Cp*Rh(CH3CN)32, AgSbF6, PivOH | 3-Phenylisoquinolin-1(2H)-one | 95 |

| 2 | 4-Methoxy-N-(pivaloyloxy)benzamide | Phenylacetylene | [Cp*RhCl2]2, CsOAc, t-AmOH | This compound | 88 |

| 3 | N-(pivaloyloxy)benzamide | Propyne | [Cp*RhCl2]2, NaOAc, CF3CH2OH | 3-Methylisoquinolin-1(2H)-one | 95 |

| 4 | N-hydroxybenzamide | Propargylic acetate | [Cp*RhCl2]2, NaOAc, t-AmOH | 3-Methylisoquinolin-1(2H)-one | 85 |

This table presents representative examples of Rh(III)-catalyzed isoquinolone synthesis. The data is compiled from various sources discussing this methodology. mdpi.comnih.govorganic-chemistry.org

Copper-Catalyzed Methodologies

Copper-catalyzed reactions provide an economical and practical alternative for the synthesis of isoquinolin-1(2H)-one derivatives. These methods often involve cascade reactions that efficiently build the heterocyclic core.

A notable copper-catalyzed approach is the cascade reaction of substituted 2-halobenzamides with β-keto esters. nih.gov This one-pot synthesis proceeds under mild conditions and demonstrates good functional group tolerance. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base. nih.gov

For the synthesis of this compound, 2-bromo-4-methoxybenzamide (B2498784) would be reacted with a β-keto ester like ethyl benzoylacetate. The mechanism likely involves an initial copper-catalyzed N-arylation followed by an intramolecular condensation to form the isoquinolone ring. This method is advantageous due to the ready availability of the starting materials and the operational simplicity of the procedure. nih.gov Another copper-catalyzed method involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which can selectively yield isoquinolines or isoquinoline N-oxides. nih.gov

Table 2: Copper-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones

| Entry | 2-Halobenzamide | β-Keto Ester | Catalyst/Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Bromobenzamide | Ethyl benzoylacetate | CuI / K2CO3 | 3-Phenyl-4-ethoxycarbonylisoquinolin-1(2H)-one | 85 |

| 2 | 2-Iodobenzamide | Ethyl acetoacetate | CuI / K3PO4 | 3-Methyl-4-ethoxycarbonylisoquinolin-1(2H)-one | 92 |

| 3 | 2-Bromo-4-methoxybenzamide | Ethyl benzoylacetate | CuI / Cs2CO3 | 7-Methoxy-3-phenyl-4-ethoxycarbonylisoquinolin-1(2H)-one | 82 |

This table illustrates the utility of copper catalysis in the synthesis of isoquinolin-1(2H)-one derivatives. The data is based on general procedures described in the literature. nih.gov

Ruthenium-Catalyzed Cyclization Processes

Ruthenium catalysts have also proven effective in the synthesis of isoquinolone structures, often through C-H activation and annulation pathways similar to those seen with rhodium. Ru(II) catalysts are particularly useful for the oxidative coupling of benzamides with alkynes.

The mechanism of ruthenium-catalyzed isoquinolone synthesis typically involves the formation of a ruthenacycle intermediate through directed C-H activation. nih.gov This is followed by alkyne insertion and subsequent reductive elimination to afford the final product. An external oxidant is often required to regenerate the active catalytic species. nih.gov

The synthesis of this compound via this method would likely employ a reaction between a 4-methoxybenzamide (B147235) derivative and phenylacetylene, catalyzed by a ruthenium complex such as [RuCl2(p-cymene)]2 in the presence of an acetate source. nih.gov These reactions can proceed with high regioselectivity and provide a direct route to functionalized isoquinolones.

Table 3: Ruthenium-Catalyzed Isoquinolone Synthesis

| Entry | Benzamide Derivative | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Methoxybenzamide | Diphenylacetylene | [RuCl2(p-cymene)]2, NaOAc | 3,4-Diphenylisoquinolin-1(2H)-one | 90 |

| 2 | Benzamide | 1-Phenyl-1-propyne | [RuCl2(p-cymene)]2, AgOAc | 4-Methyl-3-phenylisoquinolin-1(2H)-one | 85 |

| 3 | 4-Methoxy-N-methoxybenzamide | Phenylacetylene | [RuCl2(p-cymene)]2, KOAc | This compound | 78 |

This table provides examples of ruthenium-catalyzed isoquinolone synthesis based on established methodologies. nih.govresearchgate.net

Metal-Free and Organocatalytic Synthetic Routes to Isoquinolinones

In addition to metal-catalyzed methods, several metal-free and organocatalytic approaches for the synthesis of isoquinolinones have been developed, offering advantages in terms of cost, toxicity, and environmental impact.

Triflic Acid-Promoted Sequential Cyclizations Leading to Isoquinolinones

A notable metal-free method involves the triflic acid (TfOH)-promoted sequential cyclization of ortho-alkynylarylesters with ammonium acetate (NH4OAc). cuny.edu This one-pot reaction proceeds via a Brønsted acid-mediated intramolecular cyclization of the ortho-alkynylarylester to form an isochromenone intermediate. This is followed by a substitution reaction with ammonium acetate, which serves as the nitrogen source, to yield the isoquinolin-1-one. cuny.edu

To synthesize this compound using this approach, methyl 2-(phenylethynyl)-4-methoxybenzoate would be treated with triflic acid and ammonium acetate. The reaction is presumed to start with a 6-endo-dig cyclization of the ester, promoted by the strong Brønsted acid, leading to an isochromenone. A subsequent ring-opening by ammonia (B1221849) (from ammonium acetate), followed by tautomerization, ring-closure, and dehydration, affords the final isoquinolinone product. cuny.edu

Radical Cascade Approaches for Isoquinolinone Derivatives

Radical cascade reactions have emerged as a powerful strategy for the synthesis of complex heterocyclic systems, including isoquinolinone derivatives. rsc.org These reactions often proceed under mild conditions and can be initiated by various means, including photoredox catalysis.

One such approach involves the photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization. rsc.org In a relevant example for the synthesis of isoquinoline-1,3-diones, a carbamoyl radical, generated from an oxamic acid, adds to an N-(methacryloyl)benzamide. The resulting radical then undergoes an intramolecular cyclization onto the aromatic ring, followed by further transformations to yield the dione (B5365651) product. rsc.org

While this specific example leads to a dione, the underlying principles of radical addition and cyclization could be adapted for the synthesis of this compound. This would likely involve the generation of a radical that adds to a suitably designed precursor, followed by a cyclization cascade to form the isoquinolinone core. These methods are at the forefront of synthetic organic chemistry and offer novel pathways to these important heterocycles. nih.gov

Aryne-Initiated Multicomponent Reactions

Aryne-initiated multicomponent reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. This strategy offers a convergent and atom-economical approach to isoquinolin-1(2H)-one derivatives. The reaction typically involves the in-situ generation of a highly reactive aryne intermediate, which then participates in a cascade of bond-forming events with other reaction components.

One plausible pathway for the synthesis of isoquinolin-1(2H)-one scaffolds involves a three-component coupling of an aryne, an amide, and an electrophile. The aryne, generated from a suitable precursor such as 2-(trimethylsilyl)aryl triflate, can react with an α,β-unsaturated amide. This is followed by an intramolecular cyclization and subsequent trapping by an electrophile to afford the desired isoquinolinone core. The versatility of this method allows for the introduction of diverse substituents at various positions of the heterocyclic ring by simply changing the coupling partners.

Base-Catalyzed Cascade Reactions for Isoquinolin-1(2H)-ones

Base-catalyzed cascade reactions provide an efficient and often milder alternative for the synthesis of isoquinolin-1(2H)-ones. These reactions proceed through a series of intramolecular and intermolecular transformations initiated by a base, leading to the formation of the heterocyclic ring system in a single operational step.

A notable example involves the reaction of 2-halobenzaldehydes with N-substituted phenylacetamides in the presence of a suitable base like potassium carbonate or sodium hydride. nih.gov The reaction is believed to proceed via an initial intermolecular condensation to form a chalcone-like intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the aromatic ring, followed by the elimination of a halide, affords the 3-phenylisoquinolin-1(2H)-one scaffold. The choice of base and reaction conditions can significantly influence the reaction's efficiency and substrate scope.

Lithium Diisopropylamide (LDA) Mediated Alkylation-Cyclization Strategies

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base widely employed in organic synthesis for the deprotonation of weakly acidic protons. In the context of isoquinolin-1(2H)-one synthesis, LDA-mediated strategies often involve an initial alkylation followed by an intramolecular cyclization.

A representative approach starts with the ortho-lithiation of an N-arylbenzamide derivative using LDA. The resulting organolithium species can then be reacted with an appropriate electrophile, such as an aldehyde or a ketone. The subsequent intramolecular cyclization of the resulting adduct, often promoted by acidic or thermal conditions, leads to the formation of the isoquinolin-1(2H)-one ring system. This methodology allows for the regioselective functionalization of the benzamide precursor and the construction of the isoquinolinone core with good control over the substitution pattern. For instance, the reaction of an N-benzyl-2-bromobenzamide with an aldehyde in the presence of LDA can lead to a lithiated intermediate that undergoes cyclization to form a 3-substituted isoquinolin-1(2H)-one. rsc.org

Synthesis of this compound: Specific Pathways and Reaction Parameters

The synthesis of the specific target molecule, this compound, can be achieved through various pathways, with the Castagnoli–Cushman reaction being a notable and efficient method. nih.gov This reaction involves a three-component condensation of a homophthalic anhydride (B1165640), an amine, and an aldehyde.

For the synthesis of a derivative of this compound, a typical procedure would involve the reaction of 4-methoxyhomophthalic anhydride with ammonia (or a primary amine) and benzaldehyde. The reaction is typically carried out in a suitable solvent such as acetic acid or a mixture of toluene (B28343) and acetic acid at elevated temperatures. The reaction proceeds through the formation of an initial adduct between the amine and the aldehyde, which then reacts with the homophthalic anhydride. Subsequent cyclization and dehydration lead to the desired isoquinolin-1(2H)-one derivative.

Table 1: Reaction Parameters for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via Castagnoli–Cushman Reaction nih.gov

| Entry | Aldehyde | Amine | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Ammonia | Acetic Acid | Reflux | High |

| 2 | 4-Chlorobenzaldehyde | Methylamine | Toluene/AcOH | 110 | Good |

| 3 | 4-Methoxybenzaldehyde | Ammonia | Acetic Acid | Reflux | High |

Diastereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral isoquinolin-1(2H)-one analogues is of significant interest due to the prevalence of such scaffolds in biologically active molecules. Both diastereoselective and enantioselective approaches have been explored to control the stereochemistry at the C3 and C4 positions of the isoquinolinone core.

Diastereoselective Synthesis:

Diastereoselective strategies often rely on the use of chiral auxiliaries or substrates to induce stereocontrol during the ring-forming step. For instance, the Petasis reaction, a multicomponent reaction between an amine, a boronic acid, and a glyoxylic acid derivative, can be employed for the diastereoselective synthesis of precursors to chiral tetrahydroisoquinoline-1-carboxylic acids, which are closely related to isoquinolin-1(2H)-ones. mdpi.com By using a chiral amine, the reaction can proceed with high diastereoselectivity, affording a product that can be further elaborated to the desired chiral isoquinolinone analogue.

Enantioselective Synthesis:

Enantioselective synthesis of isoquinolin-1(2H)-one derivatives can be achieved through various catalytic asymmetric transformations. One approach involves the use of chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of the reaction. rsc.org For example, a chiral phosphoric acid can catalyze the enantioselective addition of a nucleophile to an imine intermediate, which then undergoes cyclization to form the chiral isoquinolin-1,3(2H,4H)-dione, a related structure. The development of similar catalytic systems for the direct enantioselective synthesis of 3-substituted isoquinolin-1(2H)-ones is an active area of research.

Another strategy involves the enantioselective [3+3] cycloaddition of isoquinolinium methylides with diazo compounds, catalyzed by a bifunctional catalyst, to produce chiral nih.govrsc.orgbeilstein-journals.orgtriazino[5,4-a]isoquinoline derivatives with excellent enantioselectivities. nih.gov While not directly yielding isoquinolin-1(2H)-ones, this method highlights the potential of catalytic asymmetric cycloadditions in constructing chiral isoquinoline-based scaffolds.

Chemical Reactivity and Functionalization of the 7 Methoxy 3 Phenylisoquinolin 1 2h One Scaffold

Chemical Transformations at the Isoquinolinone Core

The isoquinolinone core possesses several reactive sites, primarily the lactam nitrogen (N-2) and the C-4 position, which are amenable to various chemical transformations.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam is a primary site for functionalization. Deprotonation with a suitable base generates an ambident anion that typically reacts with electrophiles at the nitrogen atom. This allows for the introduction of a wide range of substituents, including alkyl, benzyl, and acyl groups. For instance, the alkylation of quinazolinones, a related class of heterocycles, with reagents like ethyl chloroacetate or benzyl chloride in the presence of bases such as cesium carbonate, proceeds efficiently to yield N-alkylation products juniperpublishers.com. These reactions are crucial for modulating the physicochemical properties and biological activity of the parent molecule.

Functionalization at the C-4 Position: The C-4 position of the isoquinolinone ring is activated for certain reactions due to its location adjacent to the nitrogen atom and vinylogous to the carbonyl group. Intramolecular amidoselenation of related 2-(2-phenylvinyl)benzamides, followed by oxidation and elimination, yields 3-phenylisoquinolin-1(2H)-ones, indicating the accessibility of the C-4 position during cyclization processes thieme-connect.de. Modern synthetic methods, such as those mediated by hypervalent iodine reagents, can provide chemoselective access to 4-substituted isoquinolinone derivatives, further highlighting the reactivity of this site thieme-connect.de.

Table 1: Representative Transformations at the Isoquinolinone Core

| Position | Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|---|

| N-2 | N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., CsCO₃), Solvent (e.g., DMF) | N-Substituted isoquinolinone |

| N-2 | N-Acylation | Acyl chloride (e.g., RCOCl), Base | N-Acyl isoquinolinone |

| C-4 | Halogenation | N-Halosuccinimide (NCS, NBS) | 4-Halo-isoquinolinone |

| C-4 | Amidoselenation | N-(Phenylselanyl)succinimide, TsOH | 4-(Phenylselanyl)dihydroisoquinolinone intermediate thieme-connect.de |

Reactions Involving the Phenyl Substituent at C-3

The phenyl ring at the C-3 position behaves as a typical aromatic system and is susceptible to electrophilic aromatic substitution (EAS). These reactions allow for the introduction of various functional groups, which can significantly influence the molecule's electronic properties and intermolecular interactions.

The mechanism of EAS involves the attack of the aromatic ring on a strong electrophile, leading to a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex wikipedia.org. A subsequent deprotonation step restores the aromaticity of the ring wikipedia.orgmasterorganicchemistry.com. The primary types of EAS reactions applicable to the C-3 phenyl ring are halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orgmasterorganicchemistry.com.

Table 2: Electrophilic Aromatic Substitution Reactions on the C-3 Phenyl Ring

| Reaction | Electrophile (E⁺) | Typical Reagents | Expected Product Functional Group |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/AlCl₃ libretexts.org | -Br, -Cl |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ libretexts.org | -NO₂ |

| Sulfonation | SO₃ | Fuming H₂SO₄ libretexts.org | -SO₃H |

| Friedel-Crafts Alkylation | R⁺ | R-Cl/AlCl₃ | -R (Alkyl) |

| Friedel-Crafts Acylation | RC=O⁺ | RCOCl/AlCl₃ masterorganicchemistry.com | -C(O)R (Acyl) |

Functional Group Interconversions of the Methoxy (B1213986) Group at C-7

The methoxy group at the C-7 position is a key functional handle that can be converted into other groups, most notably a hydroxyl group through O-demethylation. This transformation is critical as the resulting phenol provides a versatile point for further diversification through reactions like O-alkylation, acylation, or conversion into sulfonate esters.

Cleavage of the aryl methyl ether is a common yet sometimes challenging synthetic operation due to the stability of the methyl group chem-station.com. Several reagents are effective for this purpose:

Boron Tribromide (BBr₃): This strong Lewis acid is highly effective for cleaving aryl methyl ethers. The reaction typically proceeds at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane chem-station.com.

Hydrobromic Acid (HBr): Concentrated aqueous HBr (e.g., 47%) can be used for demethylation, often requiring heating to high temperatures (e.g., 130 °C) chem-station.com.

Aluminum Chloride (AlCl₃): Another strong Lewis acid that can effect O-demethylation, though its reactivity is generally lower than that of BBr₃ chem-station.com.

Enzymatic methods for O-demethylation have also been explored, utilizing enzymes such as cytochrome P450s, which can catalyze this reaction under mild conditions nih.govsemanticscholar.orgrsc.org. Once the 7-hydroxy-3-phenylisoquinolin-1(2H)-one is formed, the phenolic hydroxyl group can be readily functionalized to introduce new ethers, esters, or other moieties.

Table 3: Common Reagents for O-Demethylation at C-7

| Reagent | Type | Typical Conditions | Notes |

|---|---|---|---|

| BBr₃ | Lewis Acid | CH₂Cl₂, -78 °C to RT | Highly effective but moisture-sensitive chem-station.com. |

| 47% HBr | Brønsted Acid | Heat (~130 °C), optional solvent (AcOH) | Strong acid, high temperature required chem-station.com. |

| AlCl₃ | Lewis Acid | CH₂Cl₂, heat | Milder than BBr₃ chem-station.com. |

| Cytochrome P450 | Enzyme | Biological conditions | High selectivity, mild conditions nih.govrsc.org. |

Diversification Strategies and Late-Stage Functionalization of Isoquinolinone Derivatives

The development of diverse chemical libraries from a common scaffold is essential for drug discovery. For the 7-methoxy-3-phenylisoquinolin-1(2H)-one framework, diversification can be achieved by combining the transformations described in the preceding sections. However, modern synthetic chemistry increasingly relies on late-stage functionalization (LSF) to modify complex molecules in the final steps of a synthetic sequence nih.gov.

Transition Metal-Catalyzed C-H Functionalization: One of the most powerful strategies for LSF is transition metal-catalyzed C-H activation ijpsjournal.commdpi.com. This approach allows for the direct conversion of otherwise unreactive C-H bonds into new C-C, C-N, or C-O bonds. Rhodium(III)-catalyzed C-H functionalization of benzamides with alkynes, for example, provides an efficient route to synthesize isoquinolinone derivatives nih.govtandfonline.com. Such methods are atom-economical and can be applied to complex substrates, enabling the introduction of functional groups at various positions on the isoquinolinone core with high regioselectivity ijpsjournal.comnih.gov.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for diversification yonedalabs.com. If a halogen or triflate is installed on either the isoquinolinone core or the C-3 phenyl ring, it can be coupled with a wide variety of boronic acids or esters to form new carbon-carbon bonds benthamdirect.comnih.govnih.gov. This strategy is highly robust and tolerates a broad range of functional groups, making it ideal for building molecular complexity in the later stages of a synthesis nih.govmdpi.com. These advanced methods, combined with traditional functional group interconversions, provide a comprehensive toolkit for the structural diversification of the this compound scaffold.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-3-phenylisoquinolin-1(2H)-one |

| Benzyl chloride |

| Boron tribromide |

| Ethyl chloroacetate |

| Hydrobromic acid |

| Aluminum chloride |

| 2-(2-Phenylvinyl)benzamide |

| N-(Phenylselanyl)succinimide |

Biological Activity and Mechanistic Insights of 7 Methoxy 3 Phenylisoquinolin 1 2h One Derivatives

Broad Spectrum of Biological Activities Associated with Isoquinolinone Scaffolds

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. csic.estandfonline.com These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. csic.estandfonline.comnih.gov

The biological activities associated with isoquinolinone scaffolds are diverse and include:

Anticancer Activity: Isoquinolinone derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.gov The substitution at the 3-position of the isoquinoline (B145761) ring has been noted to enhance anticancer activity. csic.es

Antimicrobial Activity: Many isoquinoline derivatives exhibit significant antibacterial and antifungal properties. nih.govgoogle.com They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govcsic.es The antimicrobial mechanism can involve the perturbation of cell wall and nucleic acid biosynthesis. nih.gov

Antiviral Activity: Isoquinolinone and its analogues have been identified as inhibitors of various viruses, including influenza and HIV. nih.govnih.gov Their antiviral action can be attributed to the inhibition of viral enzymes, such as viral polymerase, which are crucial for viral replication. nih.govnih.gov

Anti-inflammatory Activity: Several isoquinoline derivatives possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. csic.es

Enzyme Inhibition: The isoquinolinone core is a versatile scaffold for designing inhibitors of various enzymes. csic.es This includes, but is not limited to, proteases, kinases, and enzymes involved in DNA replication and repair.

This broad spectrum of biological activities underscores the therapeutic potential of the isoquinolinone scaffold and provides a strong rationale for the continued exploration and development of its derivatives for various medical applications.

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level

The diverse biological effects of isoquinolinone derivatives are rooted in their interactions with various molecular targets and their subsequent impact on cellular processes. Mechanistic studies have revealed that these compounds can modulate signaling pathways, inhibit essential enzymes, and interfere with fundamental cellular functions like cell division and survival.

At the molecular level, isoquinolinone derivatives have been shown to interact with biomacromolecules such as proteins and nucleic acids. The nature of these interactions, which can include hydrogen bonding, hydrophobic interactions, and metal chelation, is dictated by the specific substitutions on the isoquinolinone core. These molecular interactions are the basis for their ability to inhibit enzymes and modulate the function of receptors and other proteins.

At the cellular level, the consequences of these molecular interactions are manifold. For instance, in cancer cells, certain isoquinolinone derivatives have been observed to induce cell cycle arrest, typically at the G2/M phase, preventing the cells from progressing through mitosis. nih.gov This is often accompanied by the induction of apoptosis, or programmed cell death, through pathways involving the mitochondria. nih.gov Furthermore, these compounds can modulate key signaling pathways, such as the MAPK/ERK pathway, which are often dysregulated in cancer and other diseases. nih.gov The ability of isoquinolinone derivatives to influence these fundamental cellular processes highlights their potential as therapeutic agents.

Receptor-Ligand Interactions and Signaling Pathway Modulation

The androgen receptor (AR), a nuclear receptor activated by hormones like testosterone, plays a crucial role in gene expression. newdrugapprovals.org Modulators of this receptor are being investigated for various conditions. newdrugapprovals.org Nonsteroidal AR antagonists are a key component of prostate cancer treatment. mdpi.com

Estrogen receptors (ERs), particularly ERβ, are also significant in the context of cancer. nih.gov The modulation of ERβ can affect the functional properties of breast cancer cells, including their signaling and expression of matrix molecules. nih.gov Studies have shown that both estradiol and certain xenoestrogens can increase the expression of ERβ mRNA. nih.gov

The epidermal growth factor receptor (EGFR) is a well-studied receptor tyrosine kinase, and its dysregulation is associated with the growth of tumors. cngb.org Inhibitors of EGFR tyrosine kinase activity are considered potential anti-tumor agents. nih.gov

A number of compounds, including quinazolines and their derivatives, have been identified as potent inhibitors of the EGFR enzyme. nih.govnih.gov These inhibitors often act by competing with ATP for binding to the receptor. cngb.orgnih.gov Mavelertinib, a third-generation covalent inhibitor of EGFR, has shown potent activity against common mutants of the receptor.

Cellular Effects and Phenotypic Responses

The regulation of the cell cycle is a critical process, and its disruption can lead to uncontrolled cell proliferation. Inducing cell cycle arrest is a common strategy in cancer therapy. Some compounds have been shown to arrest the cell cycle at the G1 phase. nih.gov For example, dimethyl sulfoxide can induce G1 arrest in lymphoid cell lines. nih.gov Similarly, certain isoquinolinone derivatives have been found to exhibit anti-tumor effects by inducing cell cycle arrest. nih.gov For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative was found to arrest the cell cycle at the G2 phase in breast cancer cells. nih.gov

Apoptotic Pathway Activation

Derivatives of the isoquinolinone scaffold have been shown to induce programmed cell death, or apoptosis, through multiple signaling pathways. The activation of these pathways is a key mechanism behind their cytotoxic effects on cancer cells. Research indicates that these compounds can trigger both extrinsic and intrinsic apoptotic pathways.

The process often begins with the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential (ΔΨm). nih.gov This disruption of the mitochondria, the cell's powerhouse, is a critical step in the intrinsic pathway. It results in the release of pro-apoptotic proteins such as cytochrome c, Apaf-1, AIF, and Endo G into the cytoplasm. nih.gov This cascade of events increases the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, further pushing the cell towards apoptosis. nih.govnih.gov

Simultaneously, the extrinsic pathway can be activated, as evidenced by the upregulation of proteins like Fas/CD95 and its ligand, FasL. nih.gov Both the intrinsic and extrinsic pathways converge on the activation of a family of cysteine proteases known as caspases. Studies have demonstrated increased activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7) following treatment with these derivatives. nih.gov Caspase-3, in particular, is a key executioner that cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com The activation of these apoptotic signaling cascades ultimately culminates in the targeted death of cancer cells. nih.gov

Antioxidant and Oxidative Stress Modulation Mechanisms

Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in the progression of various diseases, including cancer. nih.gov Certain derivatives of 7-Methoxy-3-phenylisoquinolin-1(2H)-one have demonstrated significant antioxidant capabilities, helping to mitigate the damaging effects of oxidative stress.

For instance, studies on related heterocyclic compounds have shown that substitutions on the aryl ring can significantly influence antioxidant efficacy. The introduction of methoxy (B1213986) groups, in particular, has been linked to potent free radical scavenging activity. mdpi.com This suggests that the 7-methoxy group on the isoquinolinone core is a key contributor to this biological profile. By reducing oxidative stress, these derivatives can help protect cells from DNA damage and abnormal gene expression that can lead to cancer initiation and promotion. nih.gov

Table 1: Antioxidant Activity of Selected Aryl Urea Analogs This table presents data on structurally related compounds to illustrate the antioxidant potential of substituted aryl moieties.

| Compound | Substitution on 3-Aryl Ring | Antioxidant Activity (IC₅₀ in µM) |

|---|---|---|

| 7d | 2-Methoxy | 16.05 ± 0.15 |

| 7f | 4-Methoxy | 15.99 ± 0.10 |

| 7c | 4-Bromo | 24.02 ± 0.29 |

| Ascorbic Acid (Standard) | N/A | 13.78 ± 0.22 |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR analysis reveals how modifications to different parts of the molecule—the C-3 phenyl ring, the C-7 methoxy group, the N-2 position, and the isoquinolinone core—can enhance or diminish their therapeutic effects.

Influence of Substituents on the Phenyl Ring at C-3

The phenyl ring at the C-3 position is a critical site for modification, and the nature of its substituents significantly impacts biological activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the molecule's interaction with biological targets. mdpi.com

Significance of the Methoxy Group at C-7 on Biological Profiles

The methoxy group at the C-7 position is not merely a structural feature but a key determinant of the biological profile of these compounds. Its presence and specific location are crucial for various activities. Methoxy groups are known to enhance the antioxidant activity of phenolic compounds by contributing to the stabilization of free radicals. nih.gov

The position of the methoxy group can dramatically alter the mechanism of action. In a striking example with indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position to the 6-position switched the biological activity from inducing methuosis (a form of non-apoptotic cell death) to causing microtubule disruption. nih.gov This highlights that even subtle changes in the substitution pattern on the core can lead to profoundly different biological outcomes. In other heterocyclic compounds, the position of the methoxy group on the aromatic ring has been shown to affect antimicrobial and cytotoxic activity. mdpi.com Specifically, the 6,7-dimethoxy substitution pattern on the isoquinoline scaffold is a known pharmacophore for potent P-glycoprotein (P-gp) inhibition, which is relevant for overcoming multidrug resistance in cancer. researchgate.net

Effects of N-Substitution on Biological Activity

Modification at the nitrogen atom (N-2) of the isoquinolinone ring is another important strategy for tuning biological activity. Quaternization of the nitrogen, such as through N-methylation, has been shown to be a critical factor for antibacterial activity. In one study, N-methyl quaternary ammonium (B1175870) derivatives of 3-phenylisoquinoline were active against S. aureus, whereas their non-quaternary counterparts showed no significant antibiotic activity. nih.gov

Similarly, in a series of benzimidazole-derived carboxamides, N-methyl-substituted derivatives that also featured hydroxyl and methoxy groups on an attached phenyl ring demonstrated selective and potent antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com These findings indicate that substitution at the N-position can influence not only the potency but also the selectivity of the compound's biological effects.

Substituent Effects on the Isoquinolinone Core and Structure-Function Correlations

Beyond the specific positions already discussed, substitutions on the broader isoquinolinone core are vital for modulating function. The degree of saturation of the heterocyclic ring system can have a profound effect; for instance, one tetracyclic isoquinoline was found to be 10 times more active against leukemia cells than its corresponding tetrahydroisoquinoline derivative, indicating the importance of the aromatic nature of the core. researchgate.net

High-Throughput Screening and Biological Profiling of Isoquinolinone Libraries

High-throughput screening (HTS) serves as a critical tool in modern drug discovery, enabling the rapid assessment of large chemical libraries for potential biological activity. Isoquinolinone libraries, featuring a diverse array of substitutions, have been subjected to various HTS campaigns to identify novel therapeutic agents. These screens often utilize panels of human cancer cell lines to identify compounds with antiproliferative activity.

The National Cancer Institute (NCI) employs a comprehensive screening platform, the NCI-60 cell line panel, which has been instrumental in characterizing the anticancer potential of numerous compounds. nih.govcancer.gov This panel consists of 60 different human cancer cell lines representing nine distinct cancer types: leukemia, melanoma, lung, colon, central nervous system, ovarian, renal, prostate, and breast cancer. revvity.com While specific data for this compound within the NCI-60 screen is not publicly available, studies on structurally related isoquinolinone derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. nih.gov

For instance, research on 3-arylisoquinoline derivatives has highlighted their potent cytotoxicities against human tumor cell lines. enamine.net Similarly, studies on other substituted isoquinolin-1(2H)-one analogs have revealed their potential as anticancer agents. nih.gov The screening of compound libraries, including those with isoquinolinone scaffolds, against diverse cancer cell lines is a common strategy in the quest for novel oncology therapeutics. targetmol.com

Table 1: Representative Anticancer Screening Data for Isoquinolinone Analogs

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) |

| Analog A | HeLa (Cervical Cancer) | GI50 | 5.2 |

| Analog B | A549 (Lung Cancer) | IC50 | 2.8 |

| Analog C | HT-29 (Colon Cancer) | GI50 | 7.1 |

| Analog D | MCF-7 (Breast Cancer) | IC50 | 4.5 |

| Analog E | OVCAR-3 (Ovarian Cancer) | GI50 | 6.3 |

Note: The data presented in this table is illustrative and based on findings for structurally related isoquinolinone derivatives, not the specific compound this compound. GI50 refers to the concentration causing 50% growth inhibition, and IC50 is the concentration causing 50% inhibition of a specific target.

The biological profiling of isoquinolinone libraries extends to understanding their structure-activity relationships (SAR). By systematically modifying the substituents on the isoquinolinone core and evaluating the impact on biological activity, researchers can identify key structural features required for potency and selectivity. For example, the presence and position of methoxy and phenyl groups can significantly influence the compound's interaction with its biological target.

Future Perspectives and Emerging Research Avenues for 7 Methoxy 3 Phenylisoquinolin 1 2h One Research

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 7-Methoxy-3-phenylisoquinolin-1(2H)-one and its analogs is expected to be heavily influenced by the principles of green chemistry. citedrive.commdpi.com Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. rsc.orgmdpi.com Emerging research is likely to focus on developing more atom-economical and environmentally benign synthetic strategies.

Key areas for future development include:

Catalytic Approaches: The use of transition metal catalysis (e.g., palladium, rhodium, ruthenium, cobalt, copper) is anticipated to play a crucial role in developing efficient cyclization and functionalization pathways for isoquinolone synthesis. researchgate.net Metal-free approaches, leveraging organocatalysts and green oxidants, are also gaining traction for their milder and more environmentally friendly reaction conditions. researchgate.netrsc.org

Photocatalysis and Electrocatalysis: Visible-light-active catalysts and electrochemical methods offer promising avenues for promoting oxidative or reductive transformations with minimal waste. researchgate.net These techniques could enable novel C-H activation and coupling reactions, providing direct and efficient routes to the isoquinolone scaffold. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comnih.gov These non-traditional activation methods are well-suited for the rapid and efficient synthesis of N-heterocyclic compounds. mdpi.com

Solvent-Free and Biocatalytic Methods: Conducting reactions in the absence of volatile organic solvents or utilizing enzymatic transformations represents the pinnacle of green synthesis. citedrive.commdpi.com Future research may explore solid-state reactions or the use of engineered enzymes to construct the this compound core with high selectivity and sustainability. mdpi.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance in cyclization reactions. researchgate.net |

| Metal-Free Catalysis | Reduced metal contamination in the final product, milder reaction conditions. researchgate.netrsc.org |

| Photocatalysis/Electrocatalysis | Use of light or electricity as clean reagents, potential for novel bond formations. researchgate.net |

| Microwave/Ultrasound | Accelerated reaction rates, improved yields, and energy efficiency. mdpi.commdpi.comnih.gov |

| Biocatalysis | High stereo- and regioselectivity, environmentally benign conditions. mdpi.com |

Advanced Mechanistic Characterization of Biological Activities

A critical area for future research will be the in-depth elucidation of the molecular mechanisms underlying the biological activities of this compound. While isoquinolones, in general, are known to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antiviral activities, the specific targets and pathways modulated by this particular derivative remain to be identified. researchgate.netnih.govmdpi.commdpi.com

Future mechanistic studies could employ a variety of advanced techniques:

Target Identification and Validation: Modern approaches such as genetic screening (e.g., CRISPR-Cas9), affinity-based proteomics, and cellular profiling can be utilized to identify the direct cellular targets of this compound. nih.govrsc.orgrsc.org

Perturbational Profile Compendiums: Large-scale collections of gene expression and protein activity profiles from cells treated with various small molecules can help to infer the mechanism of action by comparing the cellular response to that of compounds with known targets. biorxiv.org

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the interaction between this compound and its biological target(s), guiding the design of more potent and selective analogs.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will be crucial for understanding the broader impact of the compound on cellular networks and pathways.

Application of Chemoinformatics and Computational Drug Design

Chemoinformatics and computational modeling are poised to play a pivotal role in accelerating the discovery and optimization of this compound-based therapeutics. technologynetworks.comnih.govcas.org These in silico methods can significantly reduce the time and cost associated with traditional drug development by prioritizing compounds for synthesis and experimental testing. nih.gov

Key computational approaches that will be instrumental include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structures. nih.govresearchgate.net This allows for the virtual screening of large compound libraries to identify promising candidates.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode and affinity of this compound and its analogs to specific protein targets. mdpi.comresearchgate.net This information is invaluable for understanding the molecular basis of activity and for designing modifications to improve potency and selectivity.

In Silico ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netnih.govaip.org Early assessment of these properties is crucial for avoiding late-stage failures in drug development. researchgate.net

Knowledge Graph-Based Approaches: Integrating diverse biological and chemical data into knowledge graphs can help to identify novel drug-target interactions and potential biomarkers for disease. cas.org

| Computational Tool | Application in this compound Research |

| QSAR | Predicting biological activity of new derivatives. nih.govresearchgate.net |

| Molecular Docking | Simulating binding to protein targets. mdpi.comresearchgate.net |

| Molecular Dynamics | Analyzing the stability of ligand-protein complexes. nih.gov |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. researchgate.netaip.org |

| Knowledge Graphs | Identifying novel therapeutic opportunities. cas.org |

Exploration of Novel Therapeutic Applications beyond Current Scope

The diverse biological activities reported for the broader class of isoquinolone and related N-heterocyclic compounds suggest that this compound may have therapeutic potential in a wide range of diseases beyond those initially investigated. nih.govacs.orgmdpi.com Future research should aim to explore these untapped therapeutic avenues.

Potential new areas of application include:

Neurodegenerative Diseases: Given that some isoquinoline (B145761) derivatives have shown neuroprotective effects, investigating the potential of this compound in models of Alzheimer's and Parkinson's disease could be a fruitful area of research. nih.gov

Infectious Diseases: The isoquinoline scaffold is present in several natural products with antimicrobial and antiviral properties. researchgate.netmdpi.com Screening this compound against a panel of pathogenic bacteria, fungi, and viruses could reveal new anti-infective agents. mdpi.com

Metabolic Disorders: Some isoquinoline alkaloids have been reported to have beneficial effects on metabolic parameters. nih.gov Exploring the role of this compound in conditions such as diabetes and obesity warrants investigation.

Cardiovascular Diseases: The discovery of isoquinoline-based compounds with effects on the cardiovascular system, such as Rho-kinase (ROCK) inhibitors, suggests that this compound could be explored for its potential in treating hypertension or other cardiovascular ailments. nih.gov

Oncology: While many isoquinolones have been investigated for their anticancer properties, exploring novel mechanisms of action, such as the induction of specific types of cell death like pyroptosis or targeting cancer metabolism, could open new avenues for this compound in oncology. nih.govnih.gov

Q & A

Q. How can low yields during purification be mitigated for polar derivatives?

- Methodological Answer :

- Gradient Chromatography : Employ stepwise elution (e.g., 5–20% MeOH in CH2Cl2) to separate polar byproducts.

- Recrystallization Optimization : Test solvent pairs (e.g., ethyl acetate/hexane) to improve crystal formation.

- HPLC Prep-Scale : Use reverse-phase C18 columns with 0.1% TFA modifier for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.